molecular formula C9H8F3NO B2427334 Methyl 4-(trifluoromethyl)benzene-1-carboximidate CAS No. 137714-33-1

Methyl 4-(trifluoromethyl)benzene-1-carboximidate

Cat. No.: B2427334
CAS No.: 137714-33-1
M. Wt: 203.164
InChI Key: JNQSYMIOZLXDEP-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)benzene-1-carboximidate is a chemical compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.16 g/mol . It is known for its unique trifluoromethyl group, which imparts distinct chemical properties to the compound.

Scientific Research Applications

Methyl 4-(trifluoromethyl)benzene-1-carboximidate has diverse applications in scientific research:

Safety and Hazards

“Methyl 4-(trifluoromethyl)benzene-1-carboximidate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)benzene-1-carboximidate typically involves the reaction of 4-(trifluoromethyl)benzonitrile with methanol in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)benzene-1-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)benzene-1-carboximidate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

Methyl 4-(trifluoromethyl)benzene-1-carboximidate stands out due to its unique combination of a trifluoromethyl group and a carboximidate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4-(trifluoromethyl)benzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQSYMIOZLXDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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